5-Pyridin-3-yl-1,2,4-thiadiazole
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Overview
Description
5-Pyridin-3-yl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-3-yl-1,2,4-thiadiazole typically involves the cyclization of pyridine carbohydrazides with ethyl chlorooxoacetate, followed by the formation of the thiadiazole ring. The process includes several steps such as acylation, cyclization, saponification, and activation .
Industrial Production Methods: Industrial production methods for this compound often involve the use of phosphorus oxychloride as a cyclizing agent and thiosemicarbazide derivatives. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Pyridin-3-yl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
5-Pyridin-3-yl-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the development of luminescent materials and coordination polymers for sensing applications
Mechanism of Action
The mechanism of action of 5-Pyridin-3-yl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by either activating or inhibiting specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the pyridine moiety.
1,2,5-Thiadiazole: Another isomer with different positioning of nitrogen and sulfur atoms.
Triazoles: Compounds with three nitrogen atoms in the ring, exhibiting similar biological activities
Uniqueness: 5-Pyridin-3-yl-1,2,4-thiadiazole is unique due to the presence of both the pyridine and thiadiazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C7H5N3S |
---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
5-pyridin-3-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H |
InChI Key |
NHOPCJUJLQUNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=NS2 |
Origin of Product |
United States |
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